molecular formula C28H46N2O3 B11452102 N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide

Cat. No.: B11452102
M. Wt: 458.7 g/mol
InChI Key: ALWAFTWIRYEGQW-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tert-butyl group, and a hydroxyphenyl group. This compound is known for its antioxidant properties and is used in various industrial applications, particularly in the stabilization of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide typically involves a multi-step process. One common method includes the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with pentaerythritol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound targets reactive oxygen species (ROS) and other free radicals, preventing them from causing cellular damage. The molecular pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]isovalinamide is unique due to its specific combination of functional groups, which confer both hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of materials under various conditions .

Properties

Molecular Formula

C28H46N2O3

Molecular Weight

458.7 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]-2-methylbutanamide

InChI

InChI=1S/C28H46N2O3/c1-9-28(8,25(33)29-20-13-11-10-12-14-20)30-23(31)16-15-19-17-21(26(2,3)4)24(32)22(18-19)27(5,6)7/h17-18,20,32H,9-16H2,1-8H3,(H,29,33)(H,30,31)

InChI Key

ALWAFTWIRYEGQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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